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Compound of Interest

Compound Name:
2-Chloro-4-fluoro-4'-

morpholinomethyl benzophenone

CAS No.: 898770-47-3

Cat. No.: B1324804 Get Quote

A Privileged Scaffold for Kinase Inhibitor Design[1]
CAS: 898770-47-3 Formula: C₁₈H₁₇ClFNO₂ Molecular Weight: 333.79 g/mol

Executive Summary: The Dual-Function Scaffold
In the landscape of medicinal chemistry, 2-Chloro-4-fluoro-4'-morpholinomethyl
benzophenone (hereafter referred to as CFMB) represents a high-value "privileged structure."

It is not merely an intermediate but a strategic scaffold designed to solve two perennial

challenges in drug discovery: target engagement and physicochemical solubility.

Its architecture features two distinct functional domains:

The Electrophilic Warhead (Ring A): The 2-chloro-4-fluorophenyl ring is electronically tuned

for Nucleophilic Aromatic Substitution (S_NAr). The ortho-chlorine atom induces a steric twist

that disrupts planarity—a critical feature for improving selectivity in kinase binding pockets

(e.g., p38 MAPK).

The Solubilizing Tail (Ring B): The 4'-morpholinomethyl group acts as a polar handle,

significantly improving the logD and metabolic stability of the final drug candidate compared

to bare aryl rings.
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This guide provides a rigorous technical analysis of CFMB, focusing on its synthesis, reactivity

profile, and application in synthesizing tri-substituted benzophenone libraries.

Synthetic Architecture & Production
While CFMB can be synthesized via direct Friedel-Crafts acylation, the presence of the basic

morpholine nitrogen often poisons Lewis acid catalysts (e.g., AlCl₃). Therefore, the Late-Stage

Amination Protocol is the industry-standard method for high-yield production.

2.1 The Robust Synthetic Route
The synthesis proceeds via a benzyl chloride precursor, allowing for the introduction of the

morpholine moiety under mild conditions.

Step 1: Friedel-Crafts Acylation

Reagents: 1-Chloro-3-fluorobenzene + 4-(Chloromethyl)benzoyl chloride.

Catalyst: Aluminum Chloride (AlCl₃).[1]

Conditions: 0°C to RT in Dichloromethane (DCM).

Mechanism: The 2-chloro substituent on the fluorobenzene directs the acylation to the para

position relative to the fluorine (due to steric hindrance at the ortho position between Cl and

F), yielding (2-chloro-4-fluorophenyl)(4-(chloromethyl)phenyl)methanone.

Step 2: Nucleophilic Substitution (S_N2)

Reagents: Intermediate from Step 1 + Morpholine (excess).

Solvent: Acetonitrile (ACN) or THF.

Base: Potassium Carbonate (K₂CO₃) or DIPEA (to scavenge HCl).

Key Insight: This step avoids the formation of aluminum-nitrogen complexes that plague

direct acylation routes.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12079243/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Chloro-3-fluorobenzene

Intermediate:
(2-Cl-4-F-phenyl)(4-CH2Cl-phenyl)methanone

AlCl3, DCM
Friedel-Crafts

4-(Chloromethyl)
benzoyl chloride Target: CFMB

(CAS 898770-47-3)

K2CO3, ACN
SN2 Displacement

Morpholine
(Nucleophile)

Click to download full resolution via product page

Figure 1: The Late-Stage Amination Route avoids Lewis Acid deactivation, ensuring high yields

of CFMB.

Reactivity Profile: The Fluorine Switch
The core utility of CFMB lies in the 4-fluoro substituent. In typical aromatics, fluorine is

unreactive. However, in CFMB, the fluorine is activated by two factors:

The Carbonyl Group: A strong electron-withdrawing group (EWG) at the para position

stabilizes the Meisenheimer complex intermediate.

The 2-Chloro Substituent: While primarily for steric shaping, its inductive effect (-I) further

lowers the electron density of the ring, accelerating S_NAr reactions.

3.1 S_NAr Displacement Protocol
Researchers utilize this "switch" to introduce diverse amines (primary or secondary) to create

libraries of kinase inhibitors.

Standard Protocol:

Dissolution: Dissolve CFMB (1.0 eq) in anhydrous DMSO or NMP.

Nucleophile Addition: Add the amine (R-NH₂, 1.2 eq).

Base: Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sluggish amines).

Heat: React at 80–120°C for 4–12 hours.
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Monitoring: Reaction completion is indicated by the disappearance of the Fluorine signal in

¹⁹F NMR (approx. -105 ppm).

Structural Insight: The 2-chloro group remains intact during this process because Fluorine is a

superior leaving group in S_NAr reactions due to the high electronegativity stabilizing the

transition state, despite the C-F bond strength.
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Figure 2: The S_NAr mechanism allows for rapid diversification of the scaffold using the 4-

fluoro "handle."

Physicochemical Properties & Handling[3][4]
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Property Value / Description Impact on Research

Appearance Off-white to pale yellow solid
Color indicates purity; dark

yellow suggests oxidation.

Solubility DCM, DMSO, Methanol

Morpholine tail enables

solubility in polar organic

solvents.

pKa (Calc) ~7.8 (Morpholine nitrogen)

Allows for salt formation (HCl,

mesylate) to improve aqueous

solubility.

LogP ~3.2

Lipophilic enough for cell

permeability; morpholine

prevents it from being too

greasy.

Stability Light Sensitive

Benzophenones can form ketyl

radicals under UV; store in

amber vials.

Critical Handling Note: When performing extractions, the pH must be monitored.

Acidic pH (< 5): The morpholine protonates, driving the molecule into the aqueous layer.

Basic pH (> 9): The molecule exists as the free base, extracting into the organic layer

(DCM/Ethyl Acetate).

Protocol Tip: For purification, wash the organic layer with saturated NaHCO₃, not strong acid,

to avoid losing the product to the aqueous waste.

Applications in Drug Discovery
CFMB is structurally homologous to intermediates used in the synthesis of p38 MAP Kinase

inhibitors (e.g., Skepinone analogs) and Hedgehog pathway antagonists.

Kinase Selectivity: The "propeller" shape induced by the 2-chloro group prevents the

molecule from binding to flat ATP pockets (like CDK2), thereby enhancing selectivity for
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kinases with a "gatekeeper" pocket that accommodates non-planar inhibitors.

Fragment-Based Design: The molecule serves as a high-molecular-weight fragment. The

morpholine acts as a solvent-exposed tail, while the benzophenone core engages the hinge

region of the kinase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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